5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid
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Overview
Description
5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a furan ring substituted with a carboxylic acid group, a methyl group, and a 2-chloro-4-nitrophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with a suitable furan derivative under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction or substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential use as drugs. The compound’s unique structure allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit methionine aminopeptidase, affecting protein synthesis in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar nitro and chloro substituents but lacking the furan ring.
2-Chloro-5-nitrophenol: Another similar compound with the nitro group in a different position.
4-Chloro-2-nitrophenol: Similar structure but with the chloro and nitro groups swapped.
Uniqueness
5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid is unique due to the presence of the furan ring and the specific arrangement of substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO5/c1-6-9(12(15)16)5-11(19-6)8-3-2-7(14(17)18)4-10(8)13/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDOIOPVHSICMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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